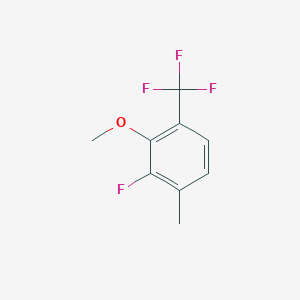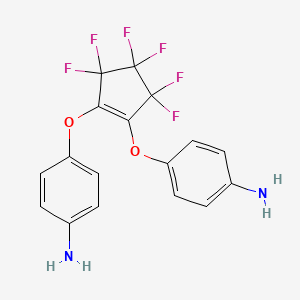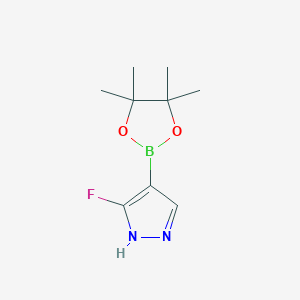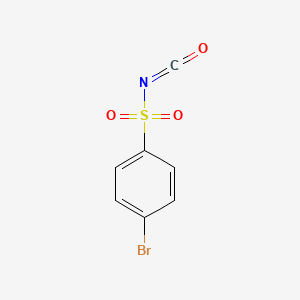![molecular formula C63H54O15Pd2 B6292802 [4-[5-(4-acetyloxyphenyl)-3-oxopenta-1,4-dienyl]phenyl] acetate;palladium CAS No. 1196118-15-6](/img/structure/B6292802.png)
[4-[5-(4-acetyloxyphenyl)-3-oxopenta-1,4-dienyl]phenyl] acetate;palladium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The InChI representation of the molecule is InChI=1S/3C21H18O5.2Pd/c31-15(22)25-20-11-5-17(6-12-20)3-9-19(24)10-4-18-7-13-21(14-8-18)26-16(2)23;;/h33-14H,1-2H3;;/b3*9-3+,10-4+;;; . This indicates the presence of 3 units of C21H18O5 and 2 units of Palladium (Pd) in the molecule.Physical and Chemical Properties Analysis
The compound has a high molecular weight of 1263.95g/mol . It has a high complexity of 499 and a topological polar surface area of 209A^2 . It also has a high heavy atom count of 80 .Applications De Recherche Scientifique
Applications in Organometallic Coupling Reactions
Tris(dibenzylideneacetone)dipalladium(0) is useful in organometallic coupling reactions, leading to new C–C bond formation. It can react with stannous chloride in the presence of chloroform to facilitate these reactions (Roy & Roy, 2009).
Catalysis in Asymmetric Synthesis
This compound is used as a catalyst in the asymmetric synthesis of α-aminoamides, achieving high enantiomeric excess (ee) values. The use of chiral ligands like Trost ligand and Me-DuPHOS enhances its effectiveness in these syntheses (Nanayakkara & Alper, 2003).
Role in the Synthesis of Complex Pd Structures
Pd2(dba)3 serves as a precursor in the synthesis of complex palladium structures and nanoparticles. Its nature in solutions and the purity of the compound are crucial for its application in catalysis and synthesis (Zalesskiy & Ananikov, 2012).
Use in Palladium-Catalyzed Reactions
It facilitates various palladium-catalyzed reactions, such as cyanation of aryl chlorides and arylation of acetone. These reactions can be enhanced under microwave-assisted conditions (Chobanian, Fors, & Lin, 2006), (Chobanian, Liu, Chioda, Guo, & Lin, 2007).
In Palladium-Catalyzed Hydroxylation
This complex, in combination with other catalyst systems, can hydroxylate various (hetero)aryl halides under mild conditions. It demonstrates broad substrate scope and efficiency even under non-inert atmosphere conditions (Lavery, Rotta-Loria, McDonald, & Stradiotto, 2013).
In Studying Complexes with Aminomethylphosphines
Tris(dibenzylideneacetone)dipalladium reacts with aminomethylphosphines to form complexes that have been studied for their structure and reactivity (Fawcett, Kemmitt, Russell, & Serindaǧ, 1995).
In Research on Molecular Crystals
It has been studied for the spontaneous formation of molecular crystals in different solvent systems, providing insight into the influence of solvent and surface tension on particle morphology (Leonard, Cerruti, Duscher, & Franzen, 2008).
Use in Nanoparticle Synthesis
Pd2(dba)3 has been explored for the synthesis of nanoparticles and microstructures. Its reactivity and the resulting structures provide valuable insights for potential applications in catalysis and materials science (Leonard & Franzen, 2009).
Mécanisme D'action
Target of Action
It is known that palladium-based compounds often target various biochemical reactions as catalysts .
Mode of Action
This compound acts as a catalyst for several reactions . It facilitates oxidative addition reactions, which are fundamental steps in many palladium-catalyzed transformations . The compound’s interaction with its targets involves the formation of a complex that can undergo various transformations, leading to changes in the structure and properties of the target molecules .
Biochemical Pathways
It is known to catalyze several reactions, including suzuki cross-coupling, heck coupling, arylation, buchwald-hartwig amination, and fluorination . These reactions are involved in various biochemical pathways, leading to the synthesis of a wide range of organic compounds .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific reactions it catalyzes. As a catalyst, it facilitates the transformation of target molecules, leading to the synthesis of various organic compounds . These compounds could have a wide range of effects at the molecular and cellular levels, depending on their specific structures and properties.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the pH, temperature, and the presence of other substances that can interact with the compound or the reactions it catalyzes. For instance, the efficiency of palladium-catalyzed reactions can be affected by the concentration of the palladium catalyst, the presence of ligands, and the reaction conditions .
Propriétés
IUPAC Name |
[4-[5-(4-acetyloxyphenyl)-3-oxopenta-1,4-dienyl]phenyl] acetate;palladium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C21H18O5.2Pd/c3*1-15(22)25-20-11-5-17(6-12-20)3-9-19(24)10-4-18-7-13-21(14-8-18)26-16(2)23;;/h3*3-14H,1-2H3;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZRMDLJKASIRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C=CC(=O)C=CC2=CC=C(C=C2)OC(=O)C.CC(=O)OC1=CC=C(C=C1)C=CC(=O)C=CC2=CC=C(C=C2)OC(=O)C.CC(=O)OC1=CC=C(C=C1)C=CC(=O)C=CC2=CC=C(C=C2)OC(=O)C.[Pd].[Pd] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H54O15Pd2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1263.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Ethenyl-2-[1,1,2-trifluoro-2-(heptafluoropropoxy)ethoxy]benzene](/img/structure/B6292745.png)





![[(S,S)-Teth-TsDpen RuCl]](/img/structure/B6292812.png)



